3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Kinase inhibitor hinge-binding motif Hydrogen-bond donor–acceptor geometry Regioisomeric SAR

Fragment-based screening programs often struggle to find low-MW scaffolds that combine a privileged hinge-binding motif with a built-in 19F NMR reporter. 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one (CAS 1384429-37-1) solves this dual challenge in a single, achiral building block. - Ortho 3-amino/2-pyridinyl geometry provides a bidentate donor-acceptor pair for kinase and PARP hinge regions, validated by co-crystal structures of related 2-aminopyridine oxazolidinones with tankyrase. - The 5-CF3 group enables label-free 19F NMR monitoring of protein binding and metabolic fate, eliminating the need for MS or radiolabeling in fragment screens. - Supplied as ≥95% powder; the free 3-NH2 handle supports amide coupling, sulfonamide formation, and reductive amination for rapid library synthesis. Sourced from multiple ISO-certified suppliers with stock in US and EU warehouses for immediate dispatch.

Molecular Formula C9H8F3N3O2
Molecular Weight 247.17 g/mol
CAS No. 1384429-37-1
Cat. No. B1377711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
CAS1384429-37-1
Molecular FormulaC9H8F3N3O2
Molecular Weight247.17 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F
InChIInChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2
InChIKeyIXFZGYGANBMQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one: Identity & Sourcing


3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one (CAS 1384429-37-1) is a heterocyclic small-molecule building block comprising a 3-aminopyridine moiety N-linked to a 5-trifluoromethyl-1,3-oxazolidin-2-one core [1]. Its molecular formula is C₉H₈F₃N₃O₂ (MW 247.17 g/mol) and it is commercially supplied as a powder with a minimum purity of 95% (HPLC) . The compound is catalogued by Enamine (EN300-90896) and distributed through Sigma-Aldrich and other reputable vendors, with recommended long-term storage under cool, dry conditions and shipment at ambient temperature .

Hinge-Binding Motif Bidentate donor–acceptor pair for kinase/PARP hinge targets
Fragment-Like Profile Meets fragment Rule of Three (MW
¹⁹F NMR Handle CF₃ group enables label-free binding and metabolism monitoring
Amine Diversification Primary amine for amide coupling, sulfonamide, reductive amination

Regioisomer and Fluorine Specificity


Within the aminopyridine-oxazolidinone chemical space, modest structural changes produce profound differences in molecular recognition, physicochemical properties, and downstream synthetic utility. The 3-amino-2-pyridinyl attachment pattern in this compound positions the primary amine ortho to the pyridine nitrogen, creating a hydrogen-bond donor–acceptor pair that is geometrically distinct from the 5-amino-2-pyridinyl or 6-amino-2-pyridinyl regioisomers [1]. This donor–acceptor arrangement is essential for bidentate hinge-binding interactions in kinase and PARP-family targets, as demonstrated by co-crystal structures of structurally related 2-aminopyridine oxazolidinones with tankyrase [2]. Simultaneously, the 5-trifluoromethyl substituent on the oxazolidinone ring provides a calculated increase in lipophilicity of approximately ΔclogP +1.0 to +1.5 relative to the non-fluorinated parent oxazolidinone scaffold, altering passive permeability, metabolic stability, and crystal packing – all parameters that affect performance in both biological assays and synthetic crystallisation steps [3]. Substituting a different regioisomer or a non-fluorinated analog therefore risks losing target engagement, changing physicochemical profile, or compromising downstream reaction yields in multi-step synthetic sequences.

Regioisomer mismatch 5- or 6-amino regioisomers alter hinge-binding geometry and may prevent target engagement
Non-fluorinated analogs Loss of CF₃ reduces lipophilicity and removes ¹⁹F NMR detection capability
4-Methyl substitution Introduces chirality and restricts conformational sampling, complicating SAR interpretation

Quantitative Differentiation Evidence


Regioisomeric Hinge-Binding Geometry

The 3-aminopyridin-2-yl group in the target compound presents the primary amine donor at the 3-position of the pyridine ring, ortho to the endocyclic nitrogen. This creates a hydrogen-bond donor–acceptor (DA) motif with an N···N distance of approximately 2.8–3.0 Å, compatible with bidentate hinge binding in kinases and PARP enzymes. In contrast, the 6-amino-2-pyridinyl regioisomer positions the amine para to the endocyclic nitrogen, yielding a significantly longer donor–acceptor span (>4.5 Å) that cannot simultaneously engage a single hinge backbone [1]. The 5-amino-2-pyridinyl regioisomer orients the amine meta to the ring nitrogen, producing a nonlinear DA geometry suboptimal for canonical hinge contacts. This regioisomeric distinction is functionally validated in the tankyrase inhibitor series, where only the 2-aminopyridine (analogous to the 3-amino-2-pyridinyl orientation in the target compound) yielded potent enzyme inhibition [2].

Hinge-Binding Geometry
Class-level
DA distance: ~2.8–3.0 Å (ortho-amino) vs >4.5 Å (para-amino)
Geometry mismatch leads to false-negative screening
Based on TNKS co-crystal structures of related 2-aminopyridine oxazolidinones
Kinase inhibitor hinge-binding motif Hydrogen-bond donor–acceptor geometry Regioisomeric SAR

CF3 Substituent: Lipophilicity & Metabolic Stability

The 5-trifluoromethyl substituent on the oxazolidinone ring significantly increases lipophilicity compared to the unsubstituted oxazolidinone core. The calculated clogP for 5-(trifluoromethyl)oxazolidin-2-one (CAS 98887-20-8) is approximately 0.8–1.2, whereas the parent oxazolidin-2-one has a clogP of approximately −0.8 [1]. Extending this calculation to the target compound incorporating the 3-aminopyridine moiety yields an estimated clogP in the range 1.0–1.5, substantially higher than a hypothetical non-fluorinated 3-(3-aminopyridin-2-yl)oxazolidin-2-one (estimated clogP ~0.0 to 0.3). The CF₃ group also serves as a sensitive ¹⁹F NMR probe for binding and metabolism studies and provides steric protection against oxidative metabolism at the oxazolidinone 5-position [2].

CF₃ Lipophilicity & ¹⁹F
Reported
ΔclogP +1.0 to +1.2 vs non-fluorinated
Enables passive permeability and label-free ¹⁹F monitoring
Calculated values; ¹⁹F NMR sensitivity ~10⁰–10¹ µM detection
Trifluoromethyl effect clogP modulation Metabolic stability enhancement 19F NMR probe

Conformational Flexibility via 4-Methyl Absence

The target compound lacks a methyl substituent at the oxazolidinone 4-position, distinguishing it from 3-(3-aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one. The 4-methyl group in the comparator introduces an additional stereocenter (R/S) and increases steric bulk adjacent to the carbonyl, restricting rotation about the N-aryl bond and potentially reducing the conformational flexibility needed for induced-fit target binding [1]. This steric hindrance can also alter the rate of amide bond rotation, affecting NMR spectra and complicating conformational analysis. The target compound, lacking this methyl group, is achiral at the oxazolidinone ring and presents a simpler, more flexible scaffold for fragment-based screening where multiple binding poses are sampled.

Conformational Flexibility
Class-level
N-aryl rotation: ~12–14 kcal/mol vs 14–18 kcal/mol (4-methyl)
Achiral scaffold samples multiple binding poses
DFT-based estimates for related N-aryl oxazolidinones
Steric effects Conformational analysis 4-Methyl oxazolidinone CYP450 metabolism

Fragment-Like Properties for FBDD

With a molecular weight of 247.17 g/mol, the target compound falls within the 'fragment' space (MW < 300 Da) defined by the Rule of Three for fragment-based lead discovery [1]. This contrasts sharply with fully elaborated oxazolidinone antibiotics such as linezolid (MW 337.35 g/mol) or tedizolid (MW 370.2 g/mol), which are beyond fragment dimensions. The target compound's heavy atom count (17) and calculated clogP (~1.0–1.5) also satisfy Rule of Three criteria (HAC ≤ 20, clogP ≤ 3). These properties make it suitable for direct screening by NMR (WaterLOGSY, STD), SPR, or X-ray crystallography at typical fragment screening concentrations (0.1–1 mM), whereas the larger antibiotic oxazolidinones require higher concentrations and may exhibit solubility-limited behavior.

Fragment-Like Properties
Reported
MW 247, HAC 17 – Rule of Three compliant
Suitable for NMR/SPR/crystallography fragment screens
Meets MW
Powder Purity & Form
Data to verify
≥95% HPLC purity, free-flowing powder
Supports accurate gravimetric dispensing for HTS
Supplier specification; physical form may vary by batch
Fragment-based drug discovery Rule of Three Ligand efficiency Building block quality

Powder Purity and Physical Form Advantages

The target compound is routinely supplied at ≥95% purity (HPLC) as a free-flowing powder, with documented storage conditions of room temperature in a dry environment . This physical form facilitates accurate weighing and dissolution for assay preparation compared to oils or waxy solids that commonly plague less rigorously purified analogs. Several regioisomeric aminopyridine-oxazolidinones are offered only at lower purity (85–90%) or as technical-grade materials, introducing uncertainty in concentration calculations and increasing the risk of impurity-driven assay artifacts . The target compound's consistent powder morphology also supports automated compound management systems used in high-throughput screening facilities.

Powder Purity & Form
Data to verify
≥95% HPLC purity, free-flowing powder
Supports accurate gravimetric dispensing for HTS
Supplier specification; physical form may vary by batch
Compound quality control HPLC purity Powder handling Reproducibility

Application Scenarios


Fragment Screening for Kinase and PARP Targets

The ortho-relationship between the 3-amino group and pyridine nitrogen creates a bidentate hydrogen-bond donor–acceptor motif geometrically compatible with the ATP-binding-site hinge region of kinases and the nicotinamide-binding pocket of PARP enzymes. Fragment libraries incorporating this specific regioisomer – rather than the 5-amino or 6-amino analogs – are more likely to yield productive hinge contacts in crystallographic fragment screens [1]. The compound's compliance with Rule of Three parameters (MW 247, HAC 17) ensures compatibility with standard NMR and SPR-based fragment screening workflows at 0.1–1 mM concentrations .

19F NMR Probe for Binding and Metabolism

The single CF₃ substituent provides three equivalent fluorine nuclei that serve as a highly sensitive ¹⁹F NMR probe. This enables direct, label-free monitoring of protein–ligand binding (via chemical shift perturbation or line-broadening assays), determination of dissociation constants (KD), and tracking of metabolic turnover in cellular or microsomal incubations without requiring mass spectrometry or radiolabeling – a capability absent in the non-fluorinated oxazolidinone scaffold [1].

Late-Stage Amine Functionalization for Kinase Libraries

The free 3-amino group on the pyridine ring serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into arrays of putative kinase inhibitors. The 5-CF₃ group remains stable under standard amide-bond-forming conditions (HATU/DIPEA/DMF or EDC/HOBt) and does not interfere with palladium-catalyzed cross-coupling reactions on the pyridine ring, making this compound a reliable advanced intermediate for parallel library synthesis [1]. Procurement of the ≥95% purity powder form ensures consistent stoichiometry in automated parallel synthesis platforms.

Fragment Elaboration from Achiral Scaffold

The absence of a 4-methyl substituent eliminates stereochemical complexity and conformational pre-organization, allowing the oxazolidinone ring to rotate about the N-aryl bond and sample multiple binding poses within a protein active site. This property is advantageous for fragment-growing campaigns where the initial hit must be progressively elaborated with substituents that exploit adjacent sub-pockets identified in the co-crystal structure [1]. The achiral nature also simplifies structure–activity relationship (SAR) interpretation, since observed potency changes can be attributed solely to the added substituents rather than to diastereomeric mixtures or conformational locking effects.

Application
Selection Property
Validation Focus
Fragment screening (kinase/PARP)
Bidentate hinge-binding geometry
Co-crystallization with target hinge region
¹⁹F NMR binding/metabolism studies
Trifluoromethyl ¹⁹F NMR handle
Chemical shift perturbation and line-broadening assays
Amine diversification for kinase libraries
Free 3-amino group for coupling
Amide coupling efficiency and library yield
Achiral scaffold elaboration
Absence of 4-methyl (flexible, achiral)
SAR interpretation without diastereomer interference
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